molecular formula C8H6F2O2 B1652045 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one CAS No. 1379207-03-0

2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one

Cat. No.: B1652045
CAS No.: 1379207-03-0
M. Wt: 172.13
InChI Key: CGAGOYSHMRMQEM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to an ethanone backbone.

Properties

IUPAC Name

2,2-difluoro-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAGOYSHMRMQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262929
Record name Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379207-03-0
Record name Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379207-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to ensure the selective introduction of fluorine atoms.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Biological Activity

2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one, a compound characterized by its unique difluorinated structure and a hydroxyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C9H8F2OC_9H_8F_2O with a molecular weight of 188.16 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the hydroxyl group can form hydrogen bonds with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors.
  • Fluorine Substitution : The fluorine atoms increase the compound's reactivity and stability, influencing its interaction with biological systems.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance:

  • Cyclooxygenase (COX) : Preliminary studies suggest that the compound exhibits COX-inhibitory activity, which is significant for anti-inflammatory applications.
  • Aldose Reductase : The compound has also shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens:

  • Bacterial Strains : It demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Studies have indicated potential antifungal activity, making it a candidate for further exploration in treating fungal infections.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory potential via COX inhibition.
    • Methodology : In vitro assays were conducted using human cell lines.
    • Results : The compound exhibited significant inhibition of COX enzymes compared to controls.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against selected bacterial strains.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound showed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTargetMethodologyResults
Enzyme InhibitionCOXIn vitro assaysSignificant inhibition noted
Enzyme InhibitionAldose ReductaseEnzymatic assaysModerate inhibition observed
Antimicrobial ActivityBacterial StrainsDisk diffusionMICs: 50 - 100 µg/mL
Antimicrobial ActivityFungal StrainsBroth microdilutionEffective against Candida spp.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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